REACTION_CXSMILES
|
C[O:2][C:3]([C:5]1[CH:10]=[C:9]([O:11][CH3:12])[CH:8]=[C:7]([CH:13]([CH2:16][CH3:17])[CH2:14][CH3:15])[N:6]=1)=[O:4]>Cl>[CH2:14]([CH:13]([C:7]1[N:6]=[C:5]([C:3]([OH:4])=[O:2])[CH:10]=[C:9]([O:11][CH3:12])[CH:8]=1)[CH2:16][CH3:17])[CH3:15]
|
Name
|
|
Quantity
|
450 mg
|
Type
|
reactant
|
Smiles
|
COC(=O)C1=NC(=CC(=C1)OC)C(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The mixture is concentrated
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C(CC)C1=CC(=CC(=N1)C(=O)O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 592 mg | |
YIELD: CALCULATEDPERCENTYIELD | 139.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |